Cas no 65010-93-7 (2-chloro-1-2-(methylsulfanyl)-10H-phenothiazin-10-ylethan-1-one)

2-chloro-1-2-(methylsulfanyl)-10H-phenothiazin-10-ylethan-1-one structure
65010-93-7 structure
Product Name:2-chloro-1-2-(methylsulfanyl)-10H-phenothiazin-10-ylethan-1-one
CAS No:65010-93-7
MF:C15H12ClNOS2
MW:321.844880104065
CID:519711
PubChem ID:2546107
Update Time:2025-04-19

2-chloro-1-2-(methylsulfanyl)-10H-phenothiazin-10-ylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone,2-chloro-1-[2-(methylthio)-10H-phenothiazin-10-yl]-
    • 10-(CHLOROACETYL)-2-(METHYLTHIO)-10H-PHENOTHIAZINE
    • 2-chloro-1-(2-methylsulfanylphenothiazin-10-yl)ethanone
    • 10-chloroacetyl-2-methylsulfanyl-10H-phenothiazine
    • 2-methylthio-10-chloroacetylphenothiazine
    • AC1M8VQW
    • AG-G-44243
    • CTK5C2023
    • EN300-11201
    • 2-chloro-1-2-(methylsulfanyl)-10H-phenothiazin-10-ylethan-1-one
    • CS-0222624
    • 2-Chloro-1-(2-(methylthio)-10H-phenothiazin-10-yl)ethanone
    • 2-CHLORO-1-[2-(METHYLSULFANYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE
    • Z57040447
    • DTXSID60368916
    • 65010-93-7
    • AKOS027378783
    • MDL: MFCD06362447
    • Inchi: 1S/C15H12ClNOS2/c1-19-10-6-7-14-12(8-10)17(15(18)9-16)11-4-2-3-5-13(11)20-14/h2-8H,9H2,1H3
    • InChI Key: QYHBPNALQOOVBU-UHFFFAOYSA-N
    • SMILES: ClCC(N1C2C=CC=CC=2SC2C=CC(=CC1=2)SC)=O

Computed Properties

  • Exact Mass: 321.00506
  • Monoisotopic Mass: 321.0048840g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 70.9Ų

Experimental Properties

  • PSA: 20.31

2-chloro-1-2-(methylsulfanyl)-10H-phenothiazin-10-ylethan-1-one Pricemore >>

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EN300-11201-0.05g
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